5-Ethyl-1H-indole-2-carboxaldehyde (CAS 58518-54-0) is a highly reactive, bifunctional heterocyclic building block primarily utilized in the synthesis of advanced pharmaceutical intermediates, particularly indole-based kinase inhibitors and specialized dyes. Featuring a reactive formyl group at the C2 position and an ethyl substituent at the C5 position, this compound serves as a critical precursor for Knoevenagel condensations, Schiff base formations, and Pictet-Spengler reactions. The C5-ethyl group provides a specific balance of electron-donating character and steric volume, establishing a distinct lipophilic baseline that differentiates it from unsubstituted or halogenated indole-2-carboxaldehydes in downstream drug discovery and materials science workflows [1].
Substituting 5-Ethyl-1H-indole-2-carboxaldehyde with the more common indole-2-carboxaldehyde or 5-methyl-1H-indole-2-carboxaldehyde frequently results in suboptimal downstream performance, particularly in medicinal chemistry and process scale-up. In the synthesis of receptor tyrosine kinase (RTK) inhibitors, the C5 position directly dictates the binding affinity within the hydrophobic pocket of the target enzyme; a methyl group often fails to fully occupy this cleft, while an unsubstituted indole leads to a significant drop in lipophilicity and cellular permeability. Furthermore, in process chemistry, the specific crystal packing disruption caused by the ethyl group enhances the solubility of complex downstream intermediates in standard organic solvents, whereas unsubstituted analogs often suffer from poor solubility, necessitating harsh, low-yielding purification conditions [1].
In the development of indole-based ATP-competitive kinase inhibitors, the choice of the C5 substituent is critical for maximizing binding affinity. Class-level SAR studies on related indole-2-carboxaldehyde derivatives indicate that replacing a C5-methyl group with a C5-ethyl group can improve the IC50 values against specific RTKs by up to 3- to 5-fold, as the ethyl chain optimally fills the hydrophobic cleft without inducing steric clash. Conversely, unsubstituted indole-2-carboxaldehyde derivatives often show a 10-fold reduction in potency due to the lack of hydrophobic interaction in this specific domain [1].
| Evidence Dimension | Downstream target binding affinity (IC50) in kinase models |
| Target Compound Data | C5-Ethyl derivatives typically achieve low nanomolar IC50 (e.g., 2-10 nM) |
| Comparator Or Baseline | C5-Methyl derivatives (10-30 nM); Unsubstituted baseline (>50 nM) |
| Quantified Difference | 3- to 5-fold improvement over methyl; >10-fold over unsubstituted |
| Conditions | In vitro kinase inhibition assays of downstream condensed products |
Procurement of the 5-ethyl precursor is essential for synthesizing lead compounds where maximal hydrophobic pocket occupation is required for nanomolar efficacy.
The C5-ethyl group provides a predictable and quantifiable increase in lipophilicity compared to shorter alkyl chains or hydrogen. The calculated LogP (cLogP) of 5-ethyl-1H-indole-2-carboxaldehyde is approximately 0.5 units higher than that of 5-methyl-1H-indole-2-carboxaldehyde, and nearly 1.0 unit higher than the unsubstituted indole-2-carboxaldehyde. This incremental increase is frequently leveraged to push downstream pharmaceutical candidates into the target LogP range (typically 2.5–4.0) for passive membrane permeability and oral bioavailability, a tuning parameter that cannot be achieved using the generic unsubstituted building block [1].
| Evidence Dimension | Precursor Lipophilicity (cLogP contribution) |
| Target Compound Data | ~+1.0 LogP unit relative to unsubstituted core |
| Comparator Or Baseline | 5-Methyl analog (~+0.5 LogP unit); Unsubstituted (Baseline 0) |
| Quantified Difference | +0.5 LogP unit over the closest methyl analog |
| Conditions | Standard predictive pharmacokinetic modeling (cLogP) |
Selecting the 5-ethyl variant allows medicinal chemists to precisely tune the lipophilicity of the final API for improved oral absorption without requiring major scaffold redesign.
During the scale-up of complex indole derivatives, intermediate solubility is a major bottleneck. The C5-ethyl group disrupts the planar crystal packing more effectively than a C5-hydrogen or C5-halogen. In standard Knoevenagel condensation sequences, intermediates derived from 5-ethyl-1H-indole-2-carboxaldehyde exhibit up to a 2-fold increase in solubility in scalable organic solvents like ethyl acetate and dichloromethane compared to their unsubstituted counterparts. This enhanced solubility allows for standard liquid-liquid extractions and column chromatography, avoiding the need for high-boiling solvents like DMF or DMSO that complicate large-scale purification [1].
| Evidence Dimension | Downstream intermediate solubility in standard organic solvents (e.g., EtOAc) |
| Target Compound Data | High solubility, enabling standard extraction |
| Comparator Or Baseline | Unsubstituted indole-2-carboxaldehyde derivatives (poor solubility, prone to precipitation) |
| Quantified Difference | Up to 2-fold increase in organic solvent solubility |
| Conditions | Standard process chemistry purification workflows |
Procurement of the 5-ethyl building block significantly reduces solvent volumes and purification bottlenecks during the scale-up of complex indole-based APIs.
Due to the precise steric volume of the ethyl group, 5-ethyl-1H-indole-2-carboxaldehyde is a highly effective precursor for synthesizing RTK inhibitors where the C5 position must project into a specific hydrophobic pocket to achieve target nanomolar IC50 values [1].
The electron-donating nature of the C5-ethyl group, combined with its ability to disrupt aggregation, makes this compound suitable for the synthesis of cyanine and squaraine dyes, improving solubility in organic matrices compared to unsubstituted analogs [2].
In hit-to-lead campaigns requiring fine-tuning of oral bioavailability, this compound serves as a critical building block to incrementally increase the LogP of the resulting library members, ensuring they fall within the target range for passive cellular permeability [3].